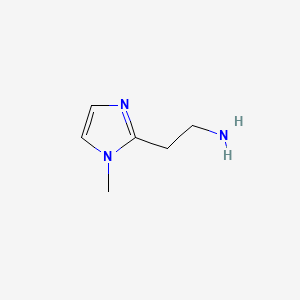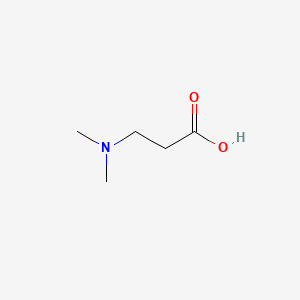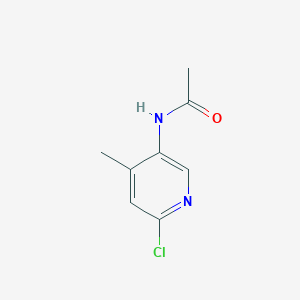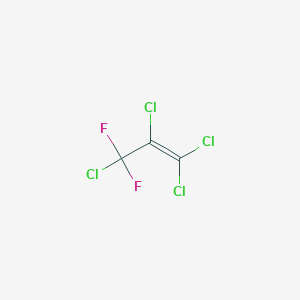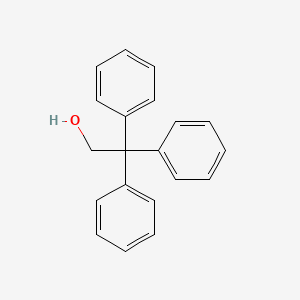
5-甲基吡啶甲酸
描述
5-Methylpicolinic acid is a pyridine derivative that is of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss 5-methylpicolinic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 5-methylpicolinic acid.
Synthesis Analysis
The synthesis of substituted picolinic acids, including those with a methyl group, typically involves the modification of pyridine or its derivatives. For instance, the synthesis of 5-(substituted alkyl) picolinic acids, which are inhibitors of dopamine β-hydroxylase, can be achieved by reacting 2-methyl-5-ethynyl pyridine with alkyl dihalides followed by hydrogenation, or by reacting 2-methylpyridine-5-aldehyde with isoalkylidene phosphorane followed by hydrogenation and subsequent oxidation . These methods could potentially be adapted for the synthesis of 5-methylpicolinic acid.
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives is characterized by a pyridine ring with a carboxylic acid group at the 2-position and various substituents at other positions. The presence of substituents can influence the electronic distribution and reactivity of the molecule. For example, vanadium complexes derived from 5-carboalkoxypicolinates exhibit coordination patterns that are influenced by the picolinato ligands .
Chemical Reactions Analysis
Picolinic acids can undergo various chemical reactions, including electrophilic substitution and coupling reactions. For example, iodination of 5-hydroxypicolinic acid can lead to the formation of 6-iodo derivatives or diiodo and triiodo derivatives depending on the reaction conditions . Similarly, 5-hydroxypicolinic acid can undergo aminomethylation and azo-coupling to yield 6-substituted derivatives . These reactions are indicative of the reactivity of the pyridine ring and could be relevant to the chemical behavior of 5-methylpicolinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as alkyl or halogen groups can affect the lipophilicity and, consequently, the biological activity of these compounds. In the case of 5-O-substituted derivatives of 5-hydroxypicolinic acid, the partition coefficient (log P) was found to correlate with antihypertensive activity, suggesting that higher lipophilicity leads to higher activity . These findings could be extrapolated to predict the properties of 5-methylpicolinic acid.
科学研究应用
合成和结构研究
吡咯并[2,3-d]嘧啶合成:5-甲基吡啶甲酸衍生物已被用于铜/6-甲基吡啶甲酸催化的偶联反应中,合成吡咯并[2,3-d]嘧啶。这种方法允许在所得化合物中引入各种功能基团(Jiang, Sun, Jiang, & Ma, 2015)。
钴配合物表征:研究还涉及合成和表征与5-甲基吡啶甲酸衍生物配体的钴配合物。这些研究包括光谱方法和X射线晶体结构分析,提供了关于这些配合物的配位模式和稳定性的见解(Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009)。
铑配合物研究:进行了有关携带5-甲基吡啶甲酸和相关配体的铑配合物的研究。这些研究侧重于了解水溶液中的复合物形成过程,揭示了单配合物的形成及其性质(Dömötör et al., 2017)。
分析和光谱应用
- 衍生化以增强灵敏度:在分析化学领域,5-甲基吡啶甲酸衍生物已被用于质子亲和衍生化。这提高了LC-ESI-MS/MS方法对唾液样本中睪酮等化合物的灵敏度,展示了其在生物分析应用中的实用性(Ohno et al., 2018)。
生化和医学研究
脑脊液研究:在脑脊液(CSF)动力学背景下研究了5-甲基吡啶甲酸。研究表明,在重复给药过程中,其代谢产物5-甲基四氢叶酸在CSF中积累,影响了像脑膜白血病等疾病的治疗策略(Thyss et al., 1989)。
血清中的钒配合物:研究了涉及5-甲基吡啶甲酸的血清中钒配合物的分离。这项研究有助于了解这类配合物的相互作用和稳定性,这些配合物在糖尿病治疗中具有潜在应用(Kiss et al., 2000)。
作用机制
While the specific mechanism of action for 5-Methylpicolinic acid is not available, picolinic acid, a related compound, is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
安全和危害
5-Methylpicolinic acid is classified as having acute toxicity, both orally and dermally . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
未来方向
属性
IUPAC Name |
5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXZFRJDEBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196144 | |
| Record name | Picolinic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpicolinic acid | |
CAS RN |
4434-13-3 | |
| Record name | 5-Methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing mixed-ligand tungsten(IV) complexes using 5-Methylpicolinic acid?
A: The synthesis of mixed-ligand complexes, such as those incorporating 5-Methylpicolinic acid, allows researchers to investigate the impact of different ligand combinations on the properties and reactivity of the resulting metal complexes. [] This is particularly relevant in coordination chemistry, where the choice of ligands can significantly influence the stability, geometry, and catalytic activity of the metal center.
Q2: How does the presence of 5-Methylpicolinic acid affect the stereochemistry of the tungsten(IV) complexes?
A: Research indicates that the inclusion of 5-Methylpicolinic acid alongside other bidentate ligands, like 2-mercaptopyrimidine derivatives, leads to the formation of eight-coordinate tungsten(IV) complexes. [] The specific arrangement of these ligands around the tungsten center influences the overall stereochemistry of the complex. Further characterization and analysis are necessary to determine the precise geometric isomers formed.
Q3: Are there alternative synthetic routes to obtain 5-Methylpicolinic acid?
A: Yes, besides its use as a starting material for the tungsten(IV) complexes, 5-Methylpicolinic acid can be synthesized from simpler precursors. One reported method involves the synthesis of 3-Alkylpicolinic acids and 5-Methylpicolinic acid. [] This suggests that researchers have flexibility in choosing the most suitable synthetic route based on factors like starting material availability and reaction efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






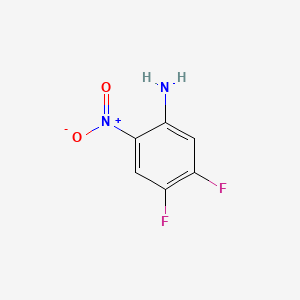

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)
